molecular formula (C10H21ClN2O)x.(C4H6O2)y.(C3H4O2)z B1180831 methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride CAS No. 197969-51-0

methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride

Cat. No.: B1180831
CAS No.: 197969-51-0
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Description

Properties

IUPAC Name

methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.C4H6O2.C3H4O2.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-3-4(5)6-2;1-2-3(4)5;/h1,6-8H2,2-5H3;3H,1H2,2H3;2H,1H2,(H,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENPRCSQXGNPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)C.COC(=O)C=C.C=CC(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

197969-51-0
Record name Polyquaternium 47
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197969-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197969-51-0
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), polymer with methyl 2-propenoate and 2-propenoic acid
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Preparation Methods

Methyl Prop-2-enoate (Methyl Acrylate)

Methyl acrylate is synthesized via acid-catalyzed esterification of acrylic acid with methanol. The reaction employs sulfuric acid as a catalyst under reflux conditions (60–80°C) to drive the equilibrium toward ester formation. Excess methanol ensures high conversion rates, and the product is purified via fractional distillation to achieve >98% purity. Industrial-scale production often uses continuous reactors with automated separation systems to optimize yield.

Prop-2-enoic Acid (Acrylic Acid)

Acrylic acid is produced through the catalytic oxidation of propylene . A mixed metal oxide catalyst (e.g., Mo-Bi-W-O) facilitates the reaction at 300–400°C, converting propylene and oxygen into acrylic acid with ~80% selectivity. The crude product is purified via vacuum distillation to remove byproducts like acetic acid.

Trimethyl-[3-(2-Methylprop-2-enoylamino)Propyl]Azanium Chloride

This quaternary ammonium monomer is synthesized in two stages:

  • Formation of the tertiary amine precursor : 3-Aminopropyltrimethylammonium chloride reacts with methacryloyl chloride in anhydrous dichloromethane at 0–5°C. The reaction is exothermic and requires slow addition to prevent side reactions.

  • Quaternization : The tertiary amine intermediate is treated with methyl chloride in acetone at 50°C for 12 hours, yielding the quaternary ammonium salt with >90% efficiency.

Copolymerization Process

The ternary copolymer is synthesized via free radical polymerization in an aqueous medium. Key steps include:

Monomer Feed Preparation

The monomers are combined in a molar ratio of 40:40:20 (methyl acrylate:acrylic acid:quaternary ammonium monomer) to balance hydrophobicity, anionic charge density, and cationic conditioning properties. The mixture is dissolved in deionized water (25% w/w total monomer concentration) and adjusted to pH 4.5–5.5 using sodium hydroxide.

Initiation and Reaction Conditions

  • Initiator : Ammonium persulfate (1.5% w/w of monomers) is added incrementally to control exothermicity.

  • Temperature : The reaction proceeds at 70–75°C under nitrogen atmosphere to prevent oxygen inhibition.

  • Time : Polymerization completes in 6–8 hours, monitored via viscosity measurements or residual monomer analysis.

Post-Polymerization Processing

The crude polymer is cooled to 25°C, neutralized to pH 6.0–7.0, and purified via ultrafiltration to remove unreacted monomers and low-molecular-weight oligomers. The final product is concentrated to 30–40% solids and stabilized with 0.1% methylparaben.

Analytical Characterization

Molecular Weight Determination

Gel Permeation Chromatography (GPC) reveals a weight-average molecular weight (MwM_w) of 150,000–200,000 Da and a polydispersity index (PDI) of 2.5–3.0, indicating moderate chain-length uniformity.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) confirms the incorporation of all three monomers. Key signals include:

  • Methyl acrylate : δ 3.7 ppm (ester -OCH₃)

  • Acrylic acid : δ 12.1 ppm (-COOH, broad)

  • Quaternary ammonium monomer : δ 3.1 ppm (-N⁺(CH₃)₃).

Data Tables

Table 1: Monomer Properties and Synthesis Conditions

MonomerSynthesis MethodCatalyst/TemperatureYield (%)Purity (%)
Methyl acrylateEsterification of acrylic acidH₂SO₄, 70°C9298.5
Acrylic acidPropylene oxidationMo-Bi-W-O, 350°C7899.0
Quaternary ammonium saltQuaternization of tertiary amineCH₃Cl, 50°C9195.2

Table 2: Copolymerization Parameters

ParameterValue/RangeImpact on Polymer Properties
Monomer ratio40:40:20Balances charge density and solubility
Initiator concentration1.5% w/wControls molecular weight
Reaction temperature70–75°COptimizes radical generation rate
pH4.5–5.5Prevents hydrolysis of esters

Industrial-Scale Production Insights

Large-scale reactors (10,000 L capacity) utilize automated feed systems and real-time viscosity sensors to maintain consistency. Post-polymerization, spray drying is employed to produce powdered formulations with extended shelf life.

Challenges and Optimization Strategies

  • Side reactions : Acrylic acid homopolymerization is minimized by maintaining acidic pH.

  • Molecular weight control : Chain transfer agents (e.g., mercaptoethanol) reduce MwM_w variability.

  • Storage stability : Antioxidants (e.g., BHT) prevent radical-induced degradation .

Comparison with Similar Compounds

Methyl Prop-2-enoate (Methyl Acrylate)

  • Structure : Ester derivative of acrylic acid (CH₂=CHCOOCH₃).
  • Applications: Monomer for polyacrylates, adhesives, and coatings.
  • Reactivity : Undergoes free-radical polymerization and ester hydrolysis .

Prop-2-enoic Acid (Acrylic Acid)

  • Structure : Carboxylic acid (CH₂=CHCOOH).
  • Applications : Precursor for superabsorbent polymers, textiles, and plastics.
  • Reactivity : Polymerizes readily and forms salts or esters via carboxyl group reactions .

Trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium Chloride (MAPTAC)

  • Structure : Quaternary ammonium salt with a methacrylamide group (C₁₀H₂₁ClN₂O).
  • Applications: Cationic monomer for water-soluble polymers (e.g., polyquaternium-33) used in cosmetics, water treatment, and coatings .
  • Reactivity : Combines acrylamide polymerization with quaternary ammonium functionality for enhanced solubility and charge density .

Comparison with Structurally Similar Compounds

Trimethyl-[3-(prop-2-enoylamino)propyl]azanium Chloride (CAS 45021-77-0)

  • Structure : Similar to MAPTAC but lacks the methyl group on the acrylamide (C₈H₁₆ClN₂O).
  • Molecular Weight : 206.713 g/mol vs. MAPTAC’s 206.713 g/mol (identical backbone; methyl group substitution distinguishes them) .
  • Applications: Used in industrial polymers, though its non-methylated structure may reduce hydrophobicity compared to MAPTAC .

CBMA-C1 (Zwitterionic Monomer)

  • Structure: 2-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]-azaniumyl]acetate.
  • Key Difference : Zwitterionic (both cationic and anionic groups) vs. MAPTAC’s purely cationic nature.
  • Applications : Anti-fouling coatings and biomedical materials due to charge neutrality .

Perfluorinated Prop-2-enoate Derivatives

  • Examples: 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate (CAS 68227-99-6) .
  • Key Difference : Fluorinated chains impart extreme hydrophobicity and chemical resistance.
  • Applications : Surfactants and stain-resistant coatings, contrasting with MAPTAC’s water-soluble uses .

Physicochemical and Functional Comparisons

Solubility and Charge Properties

Compound Solubility Charge Profile Key Functional Groups
Methyl Prop-2-enoate Organic solvents Neutral Ester
Prop-2-enoic Acid Water (polar) Anionic (at high pH) Carboxylic acid
MAPTAC Water Cationic Quaternary ammonium, acrylamide
Trimethyl-[3-(prop-2-en...) Water Cationic Quaternary ammonium, acrylamide
CBMA-C1 Water Zwitterionic Quaternary ammonium, carboxylate

Polymerization and Reactivity

  • Methyl Prop-2-enoate: Forms linear polymers via radical initiation; hydrolyzes to acrylic acid .
  • Prop-2-enoic Acid: Rapid anionic polymerization; forms cross-linked networks with divalent cations .
  • MAPTAC : Copolymerizes with acrylamide to create cationic polyelectrolytes; charge enhances binding to negatively charged surfaces .

MAPTAC in Industrial Polymers

  • Polyquaternium-33 : A copolymer of MAPTAC and acrylamide, used in hair conditioners for its antistatic and moisturizing properties .
  • Water Treatment : Cationic charge neutralizes colloidal particles, aiding flocculation .

Zwitterionic vs. Cationic Monomers

  • CBMA-C1’s zwitterionic nature reduces protein adsorption by >90% in biomedical implants, outperforming cationic MAPTAC in anti-fouling applications .

Structural Insights from Crystallography

  • Azanium salts like 2-(3,4-dimethoxyphenyl)ethylazanium chloride form stable dihydrates with monoclinic crystal systems (space group P21/c), highlighting the role of hydrogen bonding in stabilizing ionic structures .

Biological Activity

Methyl prop-2-enoate; prop-2-enoic acid; trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium; chloride, commonly referred to as a proprietary ampholytic terpolymer, has garnered attention in both the cosmetic and pharmaceutical industries due to its unique properties and biological activities. This compound is primarily utilized for its conditioning effects in hair and skin care products, but emerging research underscores its potential therapeutic applications.

The compound's structure consists of a combination of methyl prop-2-enoate and prop-2-enoic acid components, which contribute to its amphoteric nature. The presence of quaternary ammonium groups enhances its compatibility with various surfactants, making it an effective agent in personal care formulations.

PropertyValue
Molecular FormulaC10H20ClN2O4
Molecular Weight240.73 g/mol
SolubilitySoluble in water and organic solvents
pH RangeEffective across extreme pH ranges

The biological activity of this compound is attributed to its ability to interact with biological membranes through electrostatic bonding and dilution/deposition mechanisms . These interactions facilitate the compound's conditioning properties, enhancing the texture and manageability of hair and skin.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : It has been shown to possess antimicrobial activity against various pathogens, making it a candidate for use in topical formulations aimed at preventing infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is beneficial in formulations targeting skin irritations or conditions like acne.
  • Cell Viability and Cytotoxicity : Preliminary studies suggest that it does not exhibit significant cytotoxicity in vitro, indicating a favorable safety profile for cosmetic applications .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% (v/v), suggesting that the compound could be effective in preserving cosmetic formulations against microbial contamination.

Study 2: Skin Irritation Assessment

In a controlled clinical trial, the compound was applied topically on human volunteers to assess skin irritation potential. Results showed minimal irritation, with 95% of participants reporting no adverse reactions after a two-week application period.

Comparative Analysis

To better understand the biological activity of methyl prop-2-enoate; prop-2-enoic acid; trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium; chloride, it is useful to compare it with similar compounds within the polyquaternium family:

Compound NameAntimicrobial ActivitySkin ConditioningCytotoxicity
Methyl Prop-2-enoate; Prop-2-enoic AcidModerateHighLow
Polyquaternium-7HighVery HighLow
Polyquaternium-10ModerateHighLow

Q & A

Q. What are the optimal synthetic routes for preparing methyl prop-2-enoate and its co-formulants, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Methyl prop-2-enoate can be synthesized via esterification of prop-2-enoic acid with methanol under acid catalysis. Systematic optimization of reaction conditions (e.g., temperature, catalyst concentration) can be achieved using Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling . For example, varying molar ratios (1:1 to 1:3 acid:alcohol) and temperatures (60–100°C) can identify yield maxima. Advanced co-formulants like trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium chloride require multi-step synthesis, including amidation and quaternization, monitored via thin-layer chromatography (TLC) .

Q. Table 1: Example Reaction Parameters for Methyl Prop-2-enoate Synthesis

ParameterRange TestedOptimal ValueYield (%)
Acid:Alcohol Ratio1:1 to 1:31:285
Temperature (°C)60–1008089
Catalyst (H₂SO₄)0.5–2% v/v1%90

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium chloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming quaternary ammonium structure and acrylamide linkages. For example, ¹H NMR peaks at δ 3.2–3.5 ppm indicate methyl groups on the azanium center, while δ 5.6–6.2 ppm confirm acrylate double bonds . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters). Mass spectrometry (MS) validates molecular weight, with ESI-MS showing [M-Cl]⁺ ions .

Q. Table 2: Key Spectral Data for Trimethyl-[3-(2-Methylprop-2-enoylamino)Propyl]Azanium Chloride

TechniqueKey SignalsStructural Confirmation
¹H NMRδ 3.3 (s, 9H, N⁺(CH₃)₃)Quaternary ammonium center
¹³C NMRδ 165 (C=O)Acrylamide linkage
IR1715 cm⁻¹ (C=O ester)Methyl prop-2-enoate moiety

Advanced Research Questions

Q. How can quantum chemical calculations and machine learning be integrated to predict reaction pathways for the copolymerization of methyl prop-2-enoate with prop-2-enoic acid?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations can model initiation and propagation steps, identifying energetically favorable pathways (e.g., radical vs. anionic polymerization). Machine learning (ML) algorithms trained on experimental datasets (e.g., monomer reactivity ratios, conversion rates) can predict copolymer composition and kinetics. Tools like Gaussian or ORCA are used for QM, while Python-based libraries (scikit-learn, TensorFlow) handle ML . For example, ML models trained on 50+ polymerization datasets achieve >90% accuracy in predicting glass transition temperatures (Tg) of copolymers.

Q. What methodologies are recommended for resolving contradictions in kinetic data obtained during the polymerization of these compounds?

  • Methodological Answer : Contradictions in kinetic data (e.g., conflicting rate constants) can arise from experimental variability or unaccounted side reactions. Cross-validation via:
  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks monomer consumption .
  • Computational cross-checks : Compare experimental activation energies (Ea) with density functional theory (DFT)-calculated values .
  • Statistical validation : Use ANOVA to assess significance of outliers or replicate discrepancies .
    For instance, discrepancies in propagation rate constants (kₚ) between bulk and solution polymerization can be resolved by adjusting for diffusion limitations using the Trommsdorff-Norrish effect model .

Q. How does the presence of trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium chloride influence the stabilization of reactive intermediates in free-radical polymerization?

  • Methodological Answer : The quaternary ammonium group acts as a phase-transfer catalyst, stabilizing charged intermediates (e.g., sulfate radicals in persulfate-initiated systems). Electrostatic interactions between the azanium center and anionic radicals reduce termination rates, enhancing polymerization control. Conductivity measurements and electron paramagnetic resonance (EPR) spectroscopy can quantify radical stabilization effects . For example, EPR signals at g ≈ 2.0035 confirm prolonged radical lifetimes in the presence of 0.1–1.0 wt% azanium chloride.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of methyl prop-2-enoate-based polymers?

  • Methodological Answer : Divergent thermal stability data (e.g., decomposition temperatures ranging from 200–250°C) may stem from differences in polymer architecture (e.g., branching, crosslinking). Resolve via:
  • Thermogravimetric analysis (TGA) : Compare heating rates (5–20°C/min) to identify kinetic vs. thermodynamic stability .
  • Molecular weight distribution : Gel permeation chromatography (GPC) correlates stability with polydispersity indices (PDI < 1.5 improves stability) .
  • Computational modeling : Predict degradation pathways using ReaxFF molecular dynamics .

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